molecular formula C21H26N6O5S B048563 Vardenafil oxopiperazine CAS No. 448184-58-5

Vardenafil oxopiperazine

Cat. No.: B048563
CAS No.: 448184-58-5
M. Wt: 474.5 g/mol
InChI Key: YADSUUGYWVEDTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vardenafil oxopiperazine is a synthetic analogue of the phosphodiesterase type 5 (PDE5) inhibitor vardenafil, which is clinically used to treat erectile dysfunction. Structurally, this compound differs from vardenafil by replacing the ethylpiperazine moiety with an oxopiperazine ring (a six-membered ring containing two nitrogen atoms and one oxygen atom) . This modification alters its physicochemical properties, such as solubility and lipophilicity, which may influence its pharmacokinetics and pharmacodynamics. The compound has been identified as an adulterant in dietary supplements marketed for male sexual enhancement, often bypassing regulatory scrutiny . Its detection relies on advanced analytical techniques like UPLC-HRMS, NMR, and hydrolytic experiments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of vardenafil oxopiperazine typically involves the reaction of vardenafil with oxopiperazine under controlled conditions. The process begins with the preparation of vardenafil, which is synthesized through a series of steps involving the condensation of appropriate starting materials, followed by cyclization and functional group modifications.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Vardenafil oxopiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert oxopiperazine derivatives to their respective reduced forms.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Pharmacological Profile

Vardenafil oxopiperazine is structurally related to vardenafil and is recognized as an impurity in its synthesis. Understanding its pharmacological properties is crucial for evaluating its potential applications:

  • Mechanism of Action : Like vardenafil, this compound inhibits PDE5, leading to increased levels of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum. This results in enhanced erectile function by promoting vasodilation and blood flow to the penis during sexual stimulation .
  • Potency and Efficacy : Research indicates that vardenafil exhibits a high potency with an IC50 value of approximately 0.7 nM against human PDE5, suggesting that related compounds like this compound may also possess significant inhibitory effects on this enzyme .

Clinical Applications

The primary clinical application of vardenafil and its derivatives, including this compound, is the treatment of erectile dysfunction:

  • Efficacy in ED : Clinical trials have demonstrated that vardenafil significantly improves erectile function in men with ED. Studies show that nearly 90% of patients experienced improved erections after treatment with vardenafil . While specific data on this compound's efficacy in ED is limited, its structural similarity to vardenafil suggests potential therapeutic benefits.
  • Safety Profile : Vardenafil has been reported to be well-tolerated with a low incidence of serious adverse events. Common side effects include headaches, flushing, and rhinitis . The safety profile of this compound would likely mirror that of its parent compound, pending further research.

Research Insights and Case Studies

While specific case studies on this compound are scarce, insights can be drawn from studies involving vardenafil:

  • Clinical Trials : A double-blind randomized trial involving 283 patients demonstrated significant improvements in erectile function using various doses of vardenafil compared to placebo . These findings underscore the effectiveness of PDE5 inhibitors in managing ED.
  • Potential for Broader Applications : Given the role of PDE5 in other physiological processes, there may be unexplored applications for compounds like this compound beyond ED. For instance, PDE5 inhibitors have been investigated for their potential use in treating pulmonary hypertension and other cardiovascular conditions due to their vasodilatory effects .

Comparative Data Table

The following table summarizes key characteristics and findings related to vardenafil and its derivative compounds:

Compound Mechanism Efficacy in ED Common Side Effects Clinical Use
VardenafilPDE5 InhibitionHigh (up to 90%)Headache, flushing, rhinitisTreatment of erectile dysfunction
This compoundPotential PDE5 InhibitionUnknownLikely similarNeeds further research

Mechanism of Action

Vardenafil oxopiperazine exerts its effects by inhibiting the enzyme phosphodiesterase type 5 (PDE5). This inhibition leads to an increase in cyclic guanosine monophosphate (cGMP) levels, resulting in the relaxation of smooth muscle cells and increased blood flow. The molecular targets include the PDE5 enzyme and the cGMP signaling pathway, which are crucial for its pharmacological activity .

Comparison with Similar Compounds

Structural Comparison

Core Scaffold and Binding Interactions

  • Vardenafil: Contains a triazolopyrimidinone core, an ethoxyphenyl group, and an ethylpiperazine ring. The ethylpiperazine interacts hydrophobically with the PDE5 active site’s L-region .
  • Vardenafil Oxopiperazine : Replaces the ethylpiperazine with an oxopiperazine ring, introducing a ketone group. This modification may alter hydrogen bonding and hydrophobic interactions with the PDE5 binding pocket .
  • Sildenafil: Shares a pyrazolopyrimidinone core with vardenafil but has a methylpiperazine group.
  • Tadalafil : Uses a carbazole scaffold instead of a heterocyclic core, enabling prolonged duration due to stronger hydrophobic interactions with the PDE5 catalytic domain .

Key Structural Differences

Compound Core Structure Piperazine/Oxopiperazine Substituent Key Binding Interactions
Vardenafil Triazolopyrimidinone Ethylpiperazine Hydrophobic L-region interactions
This compound Triazolopyrimidinone Oxopiperazine (O-containing ring) Potential altered H-bonding
Sildenafil Pyrazolopyrimidinone Methylpiperazine Similar to vardenafil
Pseudovardenafil Triazolopyrimidinone Piperidine (no N-ethyl group) Reduced polarity

Pharmacokinetic and Efficacy Data

  • Vardenafil : Bioavailability of ~15% (film-coated tablets) with a Tmax of 0.7–1 hour. The oral dispersible tablet (ODT) formulation shows higher systemic exposure .
  • This compound: No clinical pharmacokinetic data exists due to its illicit use. Analytical studies indicate lower retention times (e.g., 45–70 min in UPLC-MS/MS) compared to vardenafil N-oxide (50–77 min) and acetyl analogues (46–71 min), suggesting altered metabolic stability .
  • Sildenafil : Bioavailability of ~40%, with a Tmax of 1 hour. Its methylpiperazine group is metabolized to N-desmethylsildenafil, a less active metabolite .
  • Tadalafil : Long half-life (~17.5 hours) due to carbazole scaffold stability .

Detection in Adulterated Products

This compound is frequently identified alongside other PDE5 analogues in dietary supplements. For example:

  • In a UPLC-MS/MS screening of 90 PDE5 inhibitors, this compound was detected in 4/9 samples, often co-occurring with pseudovardenafil and avanafil .
  • Its quantification relies on surrogate standards (e.g., morphardenafil) due to the lack of authentic reference materials .

Implications of Structural Modifications

  • Oxopiperazine vs. Piperazine : The oxopiperazine ring introduces a ketone, which may enhance hydrogen bonding with PDE5’s Gln817 or Tyr612 residues. However, this could reduce metabolic stability compared to ethylpiperazine, as oxopiperazines are prone to hydrolysis .
  • Comparison with Morphardenafil: Another vardenafil analogue, morphardenafil replaces ethylpiperazine with morpholine amine. This substitution increases polarity, leading to distinct chromatographic retention (e.g., 65–209 min vs. 45–209 min for this compound) .
  • Therapeutic Potential: While vardenafil and sildenafil are FDA-approved, oxopiperazine derivatives are primarily explored as protein-protein interaction (PPI) inhibitors in drug design (e.g., targeting PEX5-PEX14 in trypanosomiasis) . Their PDE5 inhibition is likely a secondary effect exploited in adulteration.

Analytical Challenges and Regulatory Concerns

  • Detection Limits : this compound is often undetectable by HPTLC due to low concentrations (<10 µg/g) but identifiable via UHPLC-HRMS-MS .
  • Safety Risks : Unregulated analogues pose toxicity risks, as seen with other PDE5 adulterants (e.g., hypotension, vision disturbances) .

Biological Activity

Vardenafil oxopiperazine, a derivative of vardenafil, is primarily recognized for its role as a selective phosphodiesterase type 5 (PDE5) inhibitor. This compound enhances erectile function by increasing the levels of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis, which is crucial for achieving and maintaining an erection. The following sections detail its biological activity, pharmacokinetics, and relevant research findings.

Phosphodiesterase Inhibition
this compound selectively inhibits PDE5, which is responsible for the hydrolysis of cGMP to GMP. This inhibition leads to increased concentrations of cGMP when nitric oxide (NO) is released during sexual stimulation. The selectivity of vardenafil for PDE5 over other phosphodiesterases is significant:

PDE Type Selectivity Ratio
PDE51
PDE6>15
PDE1>130
PDE11>300
PDE2, 3, 4, 7, 8, 9, 10>1000

This high selectivity minimizes side effects associated with inhibition of other phosphodiesterases .

Pharmacokinetics

Absorption and Bioavailability
this compound is rapidly absorbed after oral administration, with peak plasma concentrations typically reached within 0.5 to 2 hours. The absolute bioavailability is approximately 15%, which can be affected by food intake; high-fat meals may reduce peak plasma concentrations by 18-50% .

Distribution and Metabolism
The drug has a mean steady-state volume of distribution (Vss) of 208 L, indicating extensive tissue distribution. Vardenafil and its major metabolite (M1) are highly bound to plasma proteins (approximately 95%). The primary metabolic pathway involves the hepatic enzyme CYP3A4, with M1 exhibiting similar pharmacological activity to vardenafil but at a reduced potency (28% that of vardenafil) .

Excretion
Approximately 91-95% of vardenafil is excreted in feces as metabolites, with only about 2-6% excreted in urine. The terminal half-life of vardenafil and M1 is around 4-5 hours .

Clinical Efficacy

Case Studies and Trials
Numerous clinical trials have established the efficacy of vardenafil in treating erectile dysfunction (ED). For instance:

  • Efficacy in Diabetic Patients : A randomized controlled trial demonstrated significant improvements in erectile function among diabetic men treated with vardenafil compared to placebo. The International Index of Erectile Function-Erectile Function (IIEF-EF) scores improved from baseline significantly more in the vardenafil groups (10 mg and 20 mg) than in placebo groups (p < 0.0001) .
  • Real-Life Observational Study : The REALISE study involved over 100,000 participants and confirmed that vardenafil significantly improves erectile function across various underlying conditions such as diabetes and hypertension. Satisfaction rates were reported at over 90% among participants .

Safety Profile

This compound has a favorable safety profile, with most adverse effects being mild and transient. Common side effects include headaches, flushing, and nasal congestion. Importantly, it has shown no significant impact on sperm motility or morphology in healthy individuals .

Q & A

Basic Research Questions

Q. What are the primary synthetic pathways and characterization methods for Vardenafil oxopiperazine?

this compound is synthesized as a byproduct during the production of vardenafil hydrochloride trihydrate. Key steps involve monitoring reaction conditions (e.g., pH, temperature) to minimize impurity formation. Characterization employs:

  • High-resolution mass spectrometry (HRMS) for molecular weight confirmation (C21H26N6O5S; MW 474.54) .
  • Nuclear magnetic resonance (NMR) to resolve structural features like the oxopiperazine ring and sulfonyl group .
  • High-performance liquid chromatography (HPLC) with UV detection for purity assessment, validated per AOAC SMPR 2014.011 guidelines .

Q. How is this compound identified in PDE-5 inhibitor analyses?

Standardized protocols include:

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) for selective detection in complex matrices (e.g., dietary supplements).
  • Reference standards with CAS 448184-58-5 to confirm retention times and fragmentation patterns .
  • System suitability tests to ensure method robustness, including precision (<2% RSD) and specificity (no co-elution with sildenafil or tadalafil) .

Advanced Research Questions

Q. What experimental design strategies optimize the quantification of this compound in PDE-5 inhibitor studies?

  • Box-Behnken designs are used to model multifactorial interactions (e.g., mobile phase composition, column temperature) and predict optimal LC-MS conditions .
  • Uncertainty profiling evaluates method accuracy across concentration ranges (e.g., 0.1–10 µg/mL), with risk assessments for false positives/negatives .
  • Cross-validation against orthogonal techniques (e.g., differential scanning calorimetry) ensures reproducibility in impurity quantification .

Q. How do structural modifications of oxopiperazine derivatives influence PDE-5 binding kinetics?

  • Computational docking studies (e.g., Rosetta software) model interactions between the oxopiperazine helix and PDE-5’s catalytic domain. Key residues (e.g., Gln817, Val782) are targeted to assess steric and electronic effects .
  • Surface plasmon resonance (SPR) measures binding affinity (KD) changes when substituting the oxopiperazine moiety with analogs (e.g., oxoacetic acid) .
  • Mutagenesis assays validate predicted binding sites, with IC50 shifts indicating critical interaction points .

Q. How can researchers resolve contradictions in impurity profile data across studies?

  • Meta-analysis frameworks aggregate data from AOAC-compliant studies, controlling for variables like sample preparation (e.g., extraction solvents) and instrument calibration .
  • Robust statistical tools (e.g., Grubbs’ test) identify outliers in inter-laboratory comparisons, ensuring consensus on impurity thresholds .
  • Spectral libraries (e.g., mzCloud) cross-reference fragmentation patterns to distinguish this compound from isobaric compounds like pseudovardenafil .

Q. Methodological Guidance

Q. What frameworks guide hypothesis generation for oxopiperazine-based drug discovery?

  • PICO framework :
    • Population : PDE-5 inhibitors with oxopiperazine impurities.
    • Intervention : Structural optimization via rational design.
    • Comparison : Efficacy/safety vs. parent compound (vardenafil).
    • Outcome : Improved selectivity, reduced off-target effects .
  • FINER criteria : Ensure hypotheses are Feasible (in vitro models), Novel (uncharted SAR regions), and Relevant (therapeutic ED applications) .

Q. How should researchers address limitations in oxopiperazine stability studies?

  • Forced degradation assays under stress conditions (heat, light, pH extremes) identify degradation pathways.
  • Accelerated stability testing (40°C/75% RH) monitors impurity formation over time, with kinetic modeling to predict shelf-life .
  • Multivariate analysis (e.g., PCA) isolates critical degradation factors, informing formulation adjustments .

Q. Data Reporting Standards

Q. What are the essential elements for reporting this compound data in peer-reviewed journals?

  • Structural verification : Include HRMS, NMR (1H/13C), and IR spectra in supplemental materials .
  • Analytical validation : Detail precision (intra-day/inter-day), accuracy (spike-recovery), and LOQ/LOD values per AOAC guidelines .
  • Ethical compliance : Disclose synthetic routes and safety data (e.g., genotoxicity assays) for regulatory alignment .

Properties

IUPAC Name

2-[2-ethoxy-5-(3-oxopiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O5S/c1-4-6-17-23-13(3)19-21(29)24-20(25-27(17)19)15-11-14(7-8-16(15)32-5-2)33(30,31)26-10-9-22-18(28)12-26/h7-8,11H,4-6,9-10,12H2,1-3H3,(H,22,28)(H,24,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YADSUUGYWVEDTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=C2N1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCNC(=O)C4)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801347796
Record name Vardenafil oxopiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801347796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

474.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

448184-58-5
Record name Vardenafil oxopiperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0448184585
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vardenafil oxopiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801347796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VARDENAFIL OXOPIPERAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T9YF4KGF42
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Trifluoro(methyl)boranuide
Trifluoro(methyl)boranuide
Trifluoro(methyl)boranuide
Vardenafil oxopiperazine
Trifluoro(methyl)boranuide
Trifluoro(methyl)boranuide
Vardenafil oxopiperazine
Trifluoro(methyl)boranuide
Vardenafil oxopiperazine
Trifluoro(methyl)boranuide
Vardenafil oxopiperazine
Trifluoro(methyl)boranuide
Trifluoro(methyl)boranuide
Vardenafil oxopiperazine
Trifluoro(methyl)boranuide
Trifluoro(methyl)boranuide
Vardenafil oxopiperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.